molecular formula C41H46N6O9Si B15124677 3-Cyclopentyl-3-[4-[7-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyrimidin-4-yl]pyrazol-1-yl]propanenitrile;2,3-dibenzoyloxybutanedioic acid

3-Cyclopentyl-3-[4-[7-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyrimidin-4-yl]pyrazol-1-yl]propanenitrile;2,3-dibenzoyloxybutanedioic acid

Cat. No.: B15124677
M. Wt: 794.9 g/mol
InChI Key: QSAALLKTEBWYGD-UHFFFAOYSA-N
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Description

3-Cyclopentyl-3-[4-[7-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyrimidin-4-yl]pyrazol-1-yl]propanenitrile;2,3-dibenzoyloxybutanedioic acid is a complex organic compound with significant applications in pharmaceutical and chemical research. This compound is known for its intricate structure, which includes a pyrrolo[2,3-d]pyrimidine core, a pyrazole ring, and a trimethylsilylethoxymethyl group. It is often used as an intermediate in the synthesis of various pharmaceutical agents.

Preparation Methods

The synthesis of 3-Cyclopentyl-3-[4-[7-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyrimidin-4-yl]pyrazol-1-yl]propanenitrile involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrrolo[2,3-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[2,3-d]pyrimidine ring.

    Introduction of the trimethylsilylethoxymethyl group: This is achieved through a substitution reaction where the trimethylsilylethoxymethyl group is introduced to the pyrrolo[2,3-d]pyrimidine core.

    Formation of the pyrazole ring: The pyrazole ring is formed through a cyclization reaction involving appropriate precursors.

    Coupling of the pyrazole and pyrrolo[2,3-d]pyrimidine units: This step involves the coupling of the two units to form the final compound.

Industrial production methods typically involve optimizing these steps to achieve high yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained.

Chemical Reactions Analysis

3-Cyclopentyl-3-[4-[7-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyrimidin-4-yl]pyrazol-1-yl]propanenitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions, leading to the cleavage of certain bonds within the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Cyclopentyl-3-[4-[7-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyrimidin-4-yl]pyrazol-1-yl]propanenitrile has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceutical agents and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs for treating various diseases.

    Industry: The compound is used in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-3-[4-[7-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyrimidin-4-yl]pyrazol-1-yl]propanenitrile involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-Cyclopentyl-3-[4-[7-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyrimidin-4-yl]pyrazol-1-yl]propanenitrile can be compared with other similar compounds, such as:

    Ruxolitinib: A similar compound with a pyrrolo[2,3-d]pyrimidine core, used as a therapeutic agent for treating myelofibrosis and polycythemia vera.

    Tofacitinib: Another compound with a similar core structure, used for treating rheumatoid arthritis and other autoimmune diseases.

    Baricitinib: A compound with a related structure, used for treating rheumatoid arthritis and other inflammatory conditions.

The uniqueness of 3-Cyclopentyl-3-[4-[7-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyrimidin-4-yl]pyrazol-1-yl]propanenitrile lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C41H46N6O9Si

Molecular Weight

794.9 g/mol

IUPAC Name

3-cyclopentyl-3-[4-[7-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyrimidin-4-yl]pyrazol-1-yl]propanenitrile;2,3-dibenzoyloxybutanedioic acid

InChI

InChI=1S/C23H32N6OSi.C18H14O8/c1-31(2,3)13-12-30-17-28-11-9-20-22(25-16-26-23(20)28)19-14-27-29(15-19)21(8-10-24)18-6-4-5-7-18;19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12/h9,11,14-16,18,21H,4-8,12-13,17H2,1-3H3;1-10,13-14H,(H,19,20)(H,21,22)

InChI Key

QSAALLKTEBWYGD-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C=CC2=C(N=CN=C21)C3=CN(N=C3)C(CC#N)C4CCCC4.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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